molecular formula C7H11NO2 B15278174 2-Oxa-5-azaspiro[3.5]nonan-8-one

2-Oxa-5-azaspiro[3.5]nonan-8-one

Katalognummer: B15278174
Molekulargewicht: 141.17 g/mol
InChI-Schlüssel: HCTSCOLEQGZRLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxa-5-azaspiro[3.5]nonan-8-one is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-5-azaspiro[3.5]nonan-8-one typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the condensation of appropriate precursors under controlled conditions to form the desired spirocyclic structure . For example, spirocyclic oxetanes can be converted into cycloalkylaminoacetanilides, which then undergo oxidative cyclization using reagents like Oxone® in formic acid .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the synthetic routes used in laboratory settings. These methods would need to ensure high yield and purity of the compound, often through optimization of reaction conditions and purification processes .

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxa-5-azaspiro[3.5]nonan-8-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Oxone®, reducing agents such as hydrogen gas or metal hydrides, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can lead to the formation of ring-fused benzimidazoles .

Wissenschaftliche Forschungsanwendungen

2-Oxa-5-azaspiro[3.5]nonan-8-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Oxa-5-azaspiro[3.5]nonan-8-one involves its interaction with specific molecular targets. For example, spirocyclic oxetanes have been shown to bind to the active site of enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), which is over-expressed in certain cancer cell lines . This binding can lead to the reduction of specific substrates, thereby exerting its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-Oxa-5-azaspiro[3.5]nonan-8-one include:

Uniqueness

What sets this compound apart from these similar compounds is its specific ring size and the positioning of the oxygen and nitrogen atoms within the ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C7H11NO2

Molekulargewicht

141.17 g/mol

IUPAC-Name

2-oxa-5-azaspiro[3.5]nonan-8-one

InChI

InChI=1S/C7H11NO2/c9-6-1-2-8-7(3-6)4-10-5-7/h8H,1-5H2

InChI-Schlüssel

HCTSCOLEQGZRLQ-UHFFFAOYSA-N

Kanonische SMILES

C1CNC2(CC1=O)COC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.